2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
Overview
Description
2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group, a pyridine ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2-nitrobenzohydrazide and pyridine-4-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for 2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted benzene ring.
Condensation: It can form Schiff bases with aldehydes or ketones under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Strong nucleophiles such as amines or thiols under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: Formation of 2-amino-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Scientific Research Applications
2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also be used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of 2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyridine ring and benzohydrazide moiety can also participate in hydrogen bonding and other interactions with enzymes or receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-nitro-N’-[1-(pyridin-2-yl)ethylidene]benzohydrazide: Similar structure with a different substitution pattern on the pyridine ring.
N’-benzylidene-4-tert-butylbenzohydrazide: Contains a benzylidene group instead of a pyridinylmethylidene group.
Uniqueness
2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is unique due to the presence of both a nitro group and a pyridine ring, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-3-1-2-4-12(11)17(19)20)16-15-9-10-5-7-14-8-6-10/h1-9H,(H,16,18)/b15-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKPQKKXMUFBHH-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416518 | |
Record name | ST50923122 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5568-39-8 | |
Record name | ST50923122 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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